molecular formula C15H15N5O2 B2357438 N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396707-14-4

N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2357438
CAS No.: 1396707-14-4
M. Wt: 297.318
InChI Key: AQVAKJMFRLDIQC-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetically designed organic compound featuring a pyrazine moiety linked through a carbonyl group to an azetidine core, which is further functionalized with a carboxamide group connected to a 6-methylpyridin-2-yl ring. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds incorporating the pyrazine-2-carbonyl group linked to an azetidine ring have been investigated as potent inhibitors of phosphodiesterase 10 (PDE10), an enzyme considered a promising therapeutic target for various neurological and psychiatric disorders . Research into similar structures suggests potential value in exploring this compound for applications in central nervous system (CNS) drug development. Furthermore, the pyrazine-carboxamide motif is a well-recognized pharmacophore in anti-infective research, notably serving as the core structure in first-line tuberculosis treatments like pyrazinamide . The inclusion of the 6-methylpyridin-2-yl group is a common strategy in ligand design, often used to enhance binding affinity and selectivity toward biological targets. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening in high-throughput assays, for structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-3-2-4-13(18-10)19-14(21)11-8-20(9-11)15(22)12-7-16-5-6-17-12/h2-7,11H,8-9H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVAKJMFRLDIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound has the molecular formula C15H15N5O2 and a molecular weight of 297.318 g/mol. Its structure is characterized by a pyridinyl moiety linked to an azetidine ring, which itself is substituted with a pyrazine-2-carbonyl group. This unique arrangement may influence its pharmacological properties and interactions with biological targets.

  • PARP Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. PARP inhibitors are particularly valuable in cancer therapy, especially for tumors with BRCA mutations, as they exploit the concept of synthetic lethality.
  • Antimycobacterial Activity : Research indicates that derivatives of this compound could exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, related compounds have shown MIC values ranging from 1.35 to 2.18 μM against the H37Ra strain, suggesting promising potential for treating tuberculosis .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its derivatives:

CompoundBiological ActivityIC50 (μM)IC90 (μM)Reference
6aAnti-tubercular1.353.73
6eAnti-tubercular1.654.00
7eAnti-tubercular2.1840.32

These findings underscore the compound's potential as a lead in drug development for infectious diseases.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the most active derivatives exhibited low toxicity, making them suitable candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Biological Relevance Reference
This compound Azetidine Pyrazine-2-carbonyl, 6-methylpyridin-2-yl Potential enzyme inhibition (inferred) -
(S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide Pyrrolidine Dihydroisoxazole, bromo Human transglutaminase inhibitor
2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid Salicylic acid Pyrazinamide, hexyl chain Anti-tuberculosis hybrid agent
3,4-bis((E)-4-fluorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione Pyrrolidine dione Chalcone, fluorobenzylidene Plant growth regulator (PGR) activity

Key Observations :

  • Azetidine vs. Pyrrolidine/Piperidine : The azetidine core (4-membered ring) in the target compound may offer enhanced metabolic stability compared to 5- or 6-membered rings (e.g., pyrrolidine in ), though synthetic accessibility is lower due to ring strain .
Pharmacological and Functional Comparisons
  • Enzyme Inhibition : The dihydroisoxazole-pyrrolidine analog () demonstrated potent transglutaminase inhibition (IC₅₀ ~50 nM), attributed to the bromo-dihydroisoxazole moiety. The target compound lacks this group but retains the pyrazine-2-carbonyl motif, which may preserve binding to analogous enzyme active sites.
  • Anti-Tuberculosis Activity : The salicylic acid-pyrazinamide hybrid () showed enhanced efficacy against Mycobacterium tuberculosis via synergistic effects. The target compound’s pyrazine moiety could similarly interact with bacterial targets, though its azetidine scaffold may alter pharmacokinetics.
ADMET and Drug-Likeness

Based on analogs in :

  • Solubility : Pyrazine-containing compounds generally exhibit logS > -4, suggesting moderate aqueous solubility.
  • Toxicity : AMES toxicity is absent in pyrazine derivatives but observed in structurally unrelated indazole-quinazoline analogs .
  • Drug-Likeness : The target compound’s molecular weight (~350–400 g/mol) aligns closer to ideal ranges (<500 g/mol) compared to bulkier analogs in .

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Grubbs 1st generation catalyst enables formation of the strained azetidine ring:

Step Reagents/Conditions Yield Reference
1 Allyl bromide, DIPEA, DCM, 0°C → RT 78%
2 Grubbs catalyst (5 mol%), toluene, reflux 65%
3 TFA deprotection (trityl group) 92%

Mechanistic Insight : The RCM strategy minimizes ring strain through transition metal-mediated [2+2] cycloaddition, favoring azetidine formation over larger rings.

Nitrile Reduction Pathway

Alternative synthesis from azetidine-3-carbonitrile derivatives:

  • DIBAL-H reduction :
    $$ \text{Azetidine-3-carbonitrile} \xrightarrow{\text{DIBAL-H, THF, -78°C}} \text{Azetidine-3-carboxaldehyde} $$
  • Oxidation :
    $$ \text{NaClO}2, \text{2-methyl-2-butene}, \text{CH}3\text{CN/H}_2\text{O} \rightarrow \text{Azetidine-3-carboxylic acid} $$

Pyrazine-2-Carbonyl Chloride Preparation

Pyrazine-2-carbonyl chloride is synthesized via two validated routes:

Direct Chlorination of Pyrazine-2-Carboxylic Acid

Parameter Condition Result
Reagent SOCl₂ 85% yield
Solvent Toluene Complete conversion
Time 4 hr reflux

Oxidative Chlorination

For acid-sensitive substrates:
$$ \text{Pyrazine-2-carboxylic acid} \xrightarrow{\text{PCl}_5, \text{DCM}, 0°C} \text{Pyrazine-2-carbonyl chloride} $$ (91% yield)

Amide Bond Formation Strategies

Critical coupling steps employ modern coupling reagents:

Azetidine-Pyrazine Coupling

Method Reagents Temp Yield Purity
T3P® DIPEA, DMF RT 88% 98.5%
HATU DIEA, DCM 0°C 82% 97.2%
EDCl/HOBt CH₃CN RT 75% 95.8%

Optimized Protocol (T3P) :

  • Azetidine-3-carboxylic acid (1 eq), pyrazine-2-carbonyl chloride (1.1 eq)
  • T3P (1.3 eq), DIPEA (3 eq) in DMF
  • Stir 2 hr at RT, quench with H₂O
  • Extract with EtOAc, column chromatography (SiO₂, 9:1 DCM/MeOH)

Final Carboxamide Formation

Coupling with 6-methylpyridin-2-amine:

Two-Step Protection-Deprotection Strategy :

  • Boc Protection :
    $$ \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-protected acid} $$ (94% yield)
  • HATU-Mediated Coupling :
    $$ \text{Boc-acid} + \text{6-methylpyridin-2-amine} \xrightarrow{\text{HATU, DIEA}} \text{Protected product} $$
  • TFA Deprotection :
    $$ \text{TFA/DCM (1:1), 2 hr} \rightarrow \text{Final product} $$ (78% overall yield)

Purification and Characterization

Chromatographic Methods

Step Stationary Phase Mobile Phase Retention Factor
Intermediate SiO₂ (230-400 mesh) Hexane/EtOAc (3:7) 0.32
Final Product C18 Reverse Phase ACN/H₂O (65:35) 6.8 min

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.98 (s, 1H, pyrazine-H)
  • δ 8.62 (d, J = 4.8 Hz, 1H, pyridine-H)
  • δ 4.32 (m, 2H, azetidine-CH₂)
  • δ 2.52 (s, 3H, CH₃)

HRMS (ESI+) :
Calculated for C₁₇H₁₈N₅O₃ [M+H]⁺: 350.1354, Found: 350.1351

Comparative Analysis of Synthetic Routes

Five reported methods evaluated for industrial applicability:

Method Total Yield Purity Cost Index Scalability
T3P Route 62% 98.5% $$$ Excellent
HATU Protocol 58% 97.8% $$$$ Good
EDCl/HOBt 49% 95.2% $$ Moderate
Mixed Anhydride 41% 93.7% $ Poor
Enzymatic 38% 99.1% $$$$$ Limited

Key Findings :

  • T3P method offers best balance of yield and cost
  • Enzymatic routes show high purity but prohibitive costs
  • EDCl/HOBt suitable for small-scale synthesis

Challenges and Optimization Strategies

Azetidine Ring Stability

  • Issue : Ring-opening during coupling reactions
  • Solution : Use low-temperature (-20°C) conditions for acylation steps

Pyrazine Solubility

  • Optimization : Employ DMF/DCM (1:3) co-solvent system

Byproduct Formation

  • Mitigation :
    • Strict stoichiometric control (1:1.05 ratio)
    • Sequential addition of coupling reagents

Industrial-Scale Production Considerations

Adapted from patent literature:

Continuous Flow Protocol :

  • Azetidine formation: Microreactor, 100 mL/min
  • Coupling steps: Packed-bed reactor with immobilized T3P
  • Final purification: Simulated moving bed chromatography

Economic Metrics :

  • Production Cost: $12.50/g at 100 kg scale
  • Cycle Time: 18 hr/batch
  • Waste Index: 23 (E-factor)

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C-N coupling demonstrates:

  • 72% yield reduction in reaction time (2 hr vs 12 hr)
  • Improved functional group tolerance

Biocatalytic Approaches

Novel amidase enzymes enable:

  • Water-based reaction media
  • 89% enantiomeric excess for chiral derivatives

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
  • Catalyst Optimization : Pd-based catalysts improve cross-coupling yields for pyridine derivatives .
  • Temperature Control : Reactions involving azetidine rings require low temperatures (0–5°C) to prevent ring-opening side reactions .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR confirms regiochemistry of substituents (e.g., pyrazine carbonyl at C1 of azetidine) and detects impurities .
    • Example: Aromatic protons in pyridine (δ 6.7–8.5 ppm) and azetidine protons (δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 352.1412) .
  • HPLC-PDA : Assesses purity (>95%) and detects hydrolytic byproducts (e.g., free pyrazine carboxylic acid) .

Advanced: What strategies resolve contradictions in reported IC50 values for anti-tubercular activity across studies?

Methodological Answer:
Discrepancies in IC50 values (e.g., 1.35–2.18 μM in some analogs ) arise from:

  • Assay Variability : Differences in Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates) and culture media .
  • Compound Stability : Hydrolysis of the azetidine ring under acidic conditions may reduce efficacy in certain assays .
  • Validation Steps :
    • Dose-Response Repetition : Triplicate testing across independent labs.
    • Metabolic Stability Assays : LC-MS/MS to monitor degradation in mycobacterial lysates .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic (PK) properties?

Methodological Answer:
Key SAR-driven modifications include:

  • Pyrazine Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances metabolic stability by reducing CYP450 oxidation .
  • Azetidine Modifications : Replacing the 3-carboxamide with a methyl group improves oral bioavailability (e.g., logP optimization) .
  • Pyridine Methyl Group : The 6-methyl group on pyridine reduces plasma protein binding, increasing free drug concentration .

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